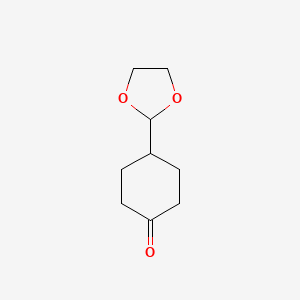
4-(Difluoromethyl)-6-hydrazinylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-6-hydrazinylpyrimidine is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a hydrazinyl group at the 6-position. The presence of the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-6-hydrazinylpyrimidine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and environmentally friendly reagents. The use of non-ozone depleting difluorocarbene reagents has been explored to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-6-hydrazinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of difluoromethylated derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-6-hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-6-hydrazinylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Difluoromethyl pyrazole: Shares the difluoromethyl group but differs in the core structure.
N-Difluoromethyl azoles: Includes imidazoles, pyrazoles, and triazoles with difluoromethyl groups.
Uniqueness: 4-(Difluoromethyl)-6-hydrazinylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the difluoromethyl and hydrazinyl groups enhances its potential as a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C5H6F2N4 |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
[6-(difluoromethyl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C5H6F2N4/c6-5(7)3-1-4(11-8)10-2-9-3/h1-2,5H,8H2,(H,9,10,11) |
Clé InChI |
NIMREJFQBRNDGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1NN)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)

![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)




![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)


![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)


